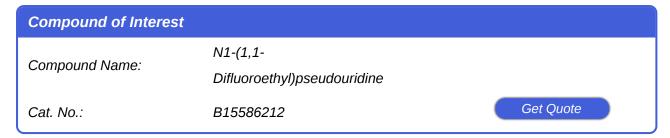


N1-(1,1-Difluoroethyl)pseudouridine vs. N1methylpseudouridine structure

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An In-depth Technical Guide to the Core Structures of **N1-(1,1-Difluoroethyl)pseudouridine** and **N1-methylpseudouridine**

Audience: Researchers, scientists, and drug development professionals.

Abstract

The modification of nucleosides has become a cornerstone of messenger RNA (mRNA) therapeutics, dramatically enhancing stability, increasing translational efficiency, and reducing innate immunogenicity. Among the most significant of these is N1-methylpseudouridine (m1Ψ), a key component in the highly effective COVID-19 mRNA vaccines.[1][2][3][4] Building on this success, research into novel derivatives continues, with compounds like N1-(1,1-Difluoroethyl)pseudouridine representing the next frontier in nucleoside engineering. This technical guide provides a detailed comparison of the core structures of m1Ψ and N1-(1,1-Difluoroethyl)pseudouridine, examining their physicochemical properties, biological implications, and the experimental protocols relevant to their synthesis and application.

Structural Comparison

The fundamental difference between N1-methylpseudouridine and N1-(1,1-Difluoroethyl)pseudouridine lies in the substituent group at the N1 position of the pseudouridine base. Both are C-glycosides, where the ribose sugar is attached to the C5



position of the uracil base, unlike the N1-C1' bond in canonical uridine.[5][6] This C-C bond itself grants greater rotational freedom and conformational flexibility.[7]

- N1-methylpseudouridine (m1Ψ) features a single methyl group (-CH₃) at the N1 position.
 This modification is found naturally in tRNA and rRNA in various organisms.[2][8][9]
- N1-(1,1-Difluoroethyl)pseudouridine features a difluoroethyl group (-CH₂CHF₂) at the N1 position. This synthetic modification introduces fluorine atoms, which are known to alter electronic properties and molecular interactions significantly.

The presence of the electron-withdrawing fluorine atoms in the difluoroethyl group is expected to alter the electrostatic potential and hydrogen bonding capacity of the nucleobase compared to the simple methyl group in m1Ψ.

Conformational Properties

Pseudouridine and its derivatives tend to favor a C3'-endo ribose sugar pucker and an anti orientation of the base, a conformation that promotes helical RNA structures and enhances base stacking.[10] While the methyl group in m1 Ψ does not appear to significantly alter this preference compared to pseudouridine, the bulkier and more electronegative difluoroethyl group could have a more pronounced effect on local RNA structure and its interaction with proteins like ribosomes and polymerases. The N1-methylation of pseudouridine eliminates the extra hydrogen bond donor (N1-H) present in pseudouridine, thereby restricting it to standard Watson-Crick base pairing and preventing the "wobble" pairing seen with unmodified pseudouridine.[2][3]

Physicochemical Properties

The differing N1-substituents directly impact the molecules' physical and chemical characteristics. The following table summarizes their key quantitative data.



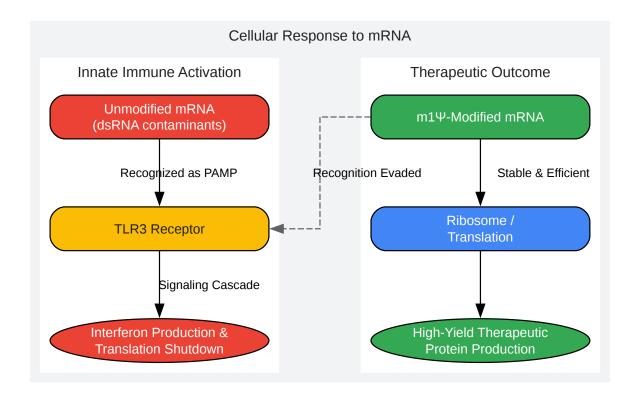
Property	N1-methylpseudouridine (m1Ψ)	N1-(1,1- Difluoroethyl)pseudouridin e
Molecular Formula	C10H14N2O6[8][11][12]	C11H14F2N2O6[13]
Molecular Weight	258.23 g/mol [8][12][14]	308.24 g/mol [13]
IUPAC Name	5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione[8]	1-(2,2-difluoroethyl)-5- ((2S,3R,4S,5R)-3,4-dihydroxy- 5- (hydroxymethyl)tetrahydrofura n-2-yl)pyrimidine-2,4(1H,3H)- dione[13]
Solubility	DMF: 3 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml[15]	Data not publicly available
Purity	≥98% (HPLC)[14]	≥95% (HPLC)[13]
Appearance	Solid[14][15]	Data not publicly available

Biological Implications and Mechanism of Action Role in Evading Innate Immunity

A primary challenge for mRNA therapeutics is their inherent immunogenicity. Exogenous single-stranded and double-stranded RNA (a common byproduct of in vitro transcription) can be recognized by cellular pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I.[10] This recognition triggers a downstream signaling cascade, leading to the production of Type I interferons and pro-inflammatory cytokines, which can cause adverse effects and shut down protein translation.[16]

The incorporation of m1 Ψ into mRNA transcripts sterically hinders recognition by these immune sensors.[14][17] This blunts the innate immune response, allowing the mRNA to persist longer within the cell and be translated more efficiently.[10][17] It is hypothesized that other N1-substitutions, such as the difluoroethyl group, could offer a similar or even enhanced immune-evasive effect.





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Fig. 1: Innate immune sensing of mRNA and evasion by N1-methylpseudouridine.

Impact on mRNA Translation Efficiency

Beyond immune evasion, $m1\Psi$ directly enhances the translation process. Studies have shown that mRNAs containing $m1\Psi$ increase ribosome density and can suppress the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2 α), a key step in translation shutdown. [16][18] This results in a dramatic increase in protein expression compared to unmodified or even pseudouridine-modified mRNA.[18][19] The specific properties of the N1-substituent influence this process, suggesting that derivatives like N1-(1,1-Difluoroethyl)pseudouridine could further modulate translation initiation and elongation rates.

Experimental Protocols

Chemoenzymatic Synthesis of N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)



An efficient and scalable synthesis of m1ΨTP is critical for its use in mRNA production. A chemoenzymatic approach offers high yields and sustainability.[20]

Methodology Overview:[20]

- Biocatalytic Rearrangement: Uridine is converted to pseudouridine-5'-monophosphate (ΨMP) using a biocatalytic cascade.
- Protection: The ribose hydroxyl groups of ΨMP are protected using an acetonide group to ensure selective methylation.
- N1-Methylation: The protected ΨMP is selectively methylated at the N1 position using a chemical methylating agent such as dimethyl sulfate.
- Kinase Cascade Phosphorylation: The N1-methylated ΨMP is converted to its triphosphate form (m1ΨTP) through an efficient enzymatic kinase cascade. This often involves uridine 5'monophosphate kinase and acetate kinase, the latter of which also serves to regenerate ATP.
- Purification: The final m1ΨTP product is purified using chromatographic techniques.



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Fig. 2: Chemoenzymatic synthesis workflow for N1-methylpseudouridine triphosphate.

In Vitro Transcription of mRNA Incorporating Modified Nucleosides

The production of modified mRNA for therapeutic use is accomplished via in vitro transcription (IVT). T7 RNA polymerase is commonly used due to its high processivity and tolerance for non-natural nucleotide triphosphates (NTPs).[10]

General Protocol:[10][16]

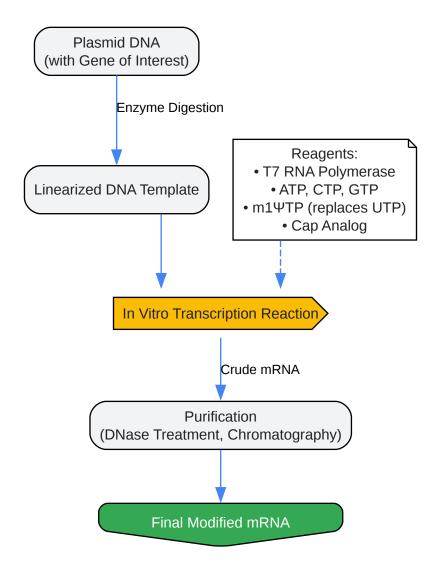






- Template Preparation: A plasmid DNA containing the gene of interest downstream of a T7 promoter is constructed and then linearized to serve as the template.
- Transcription Reaction Setup: The IVT reaction is assembled in a buffer containing the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of the four required nucleotide triphosphates: ATP, GTP, CTP, and the modified m1ΨTP (completely replacing UTP). A cap analog (e.g., CleanCap™) is often included for co-transcriptional capping.
- Incubation: The reaction is incubated at 37°C for several hours to allow for mRNA synthesis.
- Template Removal: The DNA template is degraded by adding DNase I.
- Purification: The synthesized mRNA is purified from remaining NTPs, enzymes, and other reaction components, typically through precipitation or chromatography. The final product is a pure, capped, polyadenylated mRNA transcript ready for formulation.





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Fig. 3: General experimental workflow for producing modified mRNA.

Conclusion

N1-methylpseudouridine has proven to be a transformative modification in the field of mRNA therapeutics, effectively solving the dual challenges of immunogenicity and translational efficiency. Its structure, with a simple methyl group at the N1 position, provides a blueprint for further innovation. N1-(1,1-Difluoroethyl)pseudouridine represents a logical next step in this evolution, introducing fluorine atoms to systematically modulate the nucleoside's properties. While detailed biological data on this difluoro-derivative is not yet widely available, its structural and physicochemical comparison with m1Ψ provides a strong rationale for its investigation. Future studies will be crucial to determine if the unique electronic and steric properties of the



difluoroethyl group can offer superior performance in terms of immune evasion, translation enhancement, and overall therapeutic efficacy, potentially paving the way for the next generation of mRNA-based drugs and vaccines.

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